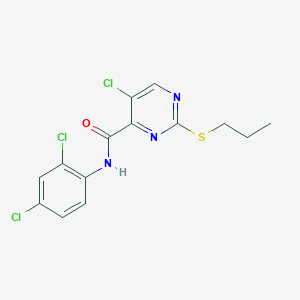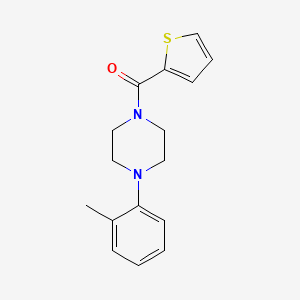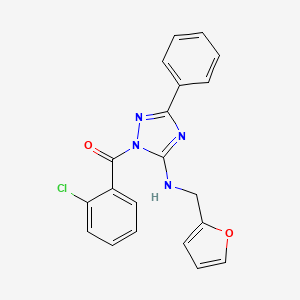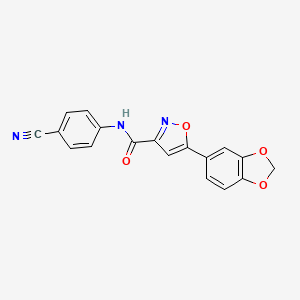![molecular formula C26H27ClN2OS B4794477 N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4794477.png)
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide, also known as AG490, is a potent and selective inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It has been studied extensively for its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide exerts its pharmacological effects by inhibiting the JAK2/STAT3 signaling pathway. JAK2 is a tyrosine kinase that is activated by various cytokines and growth factors, including IL-6 and epidermal growth factor (EGF). Upon activation, JAK2 phosphorylates and activates STAT3, which then translocates to the nucleus and regulates the transcription of various genes involved in cell proliferation, survival, and inflammation. N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide blocks the activation of JAK2 by binding to its ATP-binding site, thereby preventing the phosphorylation and activation of STAT3.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects, including:
- Inhibition of cell proliferation and survival: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to inhibit the growth and survival of cancer cells by blocking the JAK2/STAT3 pathway.
- Reduction of pro-inflammatory cytokine production: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6, by inhibiting the JAK2/STAT3 pathway.
- Suppression of immune cell activation: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to suppress the activation of immune cells, such as T cells and B cells, which are responsible for the pathogenesis of autoimmune disorders.
- Induction of apoptosis: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by blocking the JAK2/STAT3 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is a potent and selective inhibitor of the JAK2/STAT3 pathway, making it a valuable tool for studying the role of this pathway in various diseases.
- Well-characterized mechanism of action: The mechanism of action of N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been well-characterized, making it easier to interpret the results of lab experiments.
- Broad applicability: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to have potential therapeutic applications in various diseases, making it a versatile tool for studying different disease models.
Some of the limitations of N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide include:
- Poor solubility: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has poor solubility in water, which can make it difficult to use in some lab experiments.
- Potential off-target effects: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide may have off-target effects on other signaling pathways, which can complicate the interpretation of lab results.
- Limited in vivo efficacy: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has shown limited efficacy in vivo, which can limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide, including:
- Development of more potent and selective JAK2/STAT3 inhibitors: Despite its potency and selectivity, N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has limitations in terms of its efficacy and off-target effects. Developing more potent and selective JAK2/STAT3 inhibitors could help overcome these limitations and improve the therapeutic potential of these inhibitors.
- Evaluation of combination therapies: Combining JAK2/STAT3 inhibitors, such as N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide, with other targeted therapies or immunotherapies could enhance their efficacy and overcome resistance mechanisms in cancer and other diseases.
- Investigation of the role of JAK2/STAT3 signaling in other diseases: While N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been extensively studied in cancer, inflammation, and autoimmune disorders, the role of JAK2/STAT3 signaling in other diseases, such as neurodegenerative disorders and metabolic diseases, is less well-understood. Investigating the role of JAK2/STAT3 signaling in these diseases could reveal new therapeutic targets and treatment strategies.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders. In cancer, N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is known to play a critical role in the development and progression of many types of cancer. In inflammation, N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), by inhibiting the JAK2/STAT3 pathway. In autoimmune disorders, N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to suppress the activation of immune cells, such as T cells and B cells, which are responsible for the pathogenesis of these diseases.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2OS/c27-24-13-11-20(12-14-24)19-28-25(31)29-17-15-23(16-18-29)26(30,21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,23,30H,15-19H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJODDDHQLDGXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide](/img/structure/B4794409.png)
![3-({[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4794421.png)

![6-bromo-4-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4794428.png)


![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4794444.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4794475.png)
![1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride](/img/structure/B4794482.png)

![4-[(4-fluorophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4794497.png)